molecular formula C8H17NO2 B7840504 (2R)-2-azaniumyloctanoate

(2R)-2-azaniumyloctanoate

Cat. No.: B7840504
M. Wt: 159.23 g/mol
InChI Key: AKVBCGQVQXPRLD-SSDOTTSWSA-N
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Description

(2R)-2-azaniumyloctanoate is a chiral ammonium salt derived from octanoic acid, featuring an azanium (NH₃⁺) group at the second carbon position in the R-configuration. This compound is structurally characterized by an eight-carbon alkyl chain with a positively charged amino group, making it a zwitterionic molecule under physiological conditions. However, the provided evidence lacks direct pharmacological or biochemical data on this compound, necessitating inferences from structurally related molecules discussed in the literature .

Properties

IUPAC Name

(2R)-2-azaniumyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBCGQVQXPRLD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with analogous functional groups or stereochemical features, particularly in antibiotic frameworks (e.g., β-lactams). Below is a comparative analysis based on structural and functional attributes:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Biological Relevance Key References
(2R)-2-azaniumyloctanoate Octanoate backbone, R-configuration Azanium (NH₃⁺), carboxylate (COO⁻) Hypothetical surfactant/peptide precursor Inferred
(R)-2-amino-2-phenylacetic acid Phenyl group, R-configuration Amino (NH₂), carboxylate (COO⁻) Penicillin side-chain component
(4S)-4-carboxy-5,5-dimethylthiazolidine Thiazolidine ring, carboxylate Carboxylate (COO⁻), thioether (C-S-C) Cephalosporin intermediate
6-APA (6-aminopenicillanic acid) β-lactam core, amino group β-lactam ring, amino (NH₂) Penicillin biosynthesis intermediate N/A¹

¹Not explicitly mentioned in evidence but inferred from β-lactam context in .

Key Findings:

Stereochemical Specificity: this compound shares the R-configuration with (R)-2-amino-2-phenylacetic acid, a critical component in penicillin derivatives. This stereochemistry is essential for enzymatic recognition in antibiotic biosynthesis .

Functional Group Synergy: Unlike (4S)-4-carboxy-5,5-dimethylthiazolidine, which has a rigid thiazolidine ring, this compound’s flexible octanoate chain may enhance membrane interaction in surfactant applications.

Zwitterionic Behavior: Both this compound and 6-APA exhibit zwitterionic properties, but the latter’s β-lactam ring confers antibiotic activity, absent in the former.

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